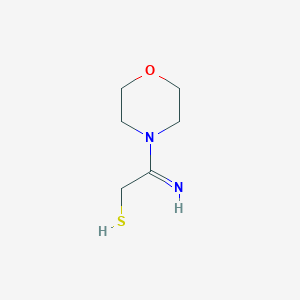![molecular formula C8H9N3O B13112185 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol CAS No. 453548-55-5](/img/structure/B13112185.png)
2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of nitroalkenes or N,N-dimethylglyoxylamide . These methods often require specific reagents and conditions, such as the use of transition metal catalysts or metal-free oxidation strategies .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Multicomponent reactions are particularly advantageous for industrial applications due to their efficiency and ability to produce a wide range of products in a single synthetic stage .
Análisis De Reacciones Químicas
Types of Reactions: 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents . Conditions such as elevated temperatures, specific solvents, and controlled pH levels are often required to achieve the desired transformations.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities . In biology and medicine, derivatives of this compound have been investigated for their antibacterial, antifungal, antiviral, and anti-inflammatory properties . In the industrial sector, this compound is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound are known to block γ-aminobutyric acid receptors, leading to their use as hypnotic agents . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, imidazo[1,2-a]pyridines are widely used in medicinal chemistry for their antibacterial and antiviral properties . The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields .
Propiedades
Número CAS |
453548-55-5 |
|---|---|
Fórmula molecular |
C8H9N3O |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
2-imidazo[1,2-a]pyrazin-3-ylethanol |
InChI |
InChI=1S/C8H9N3O/c12-4-1-7-5-10-8-6-9-2-3-11(7)8/h2-3,5-6,12H,1,4H2 |
Clave InChI |
SLXAZVVKXVKHJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=C2C=N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)

![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)











